molecular formula C25H28N4O5S B2649764 N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-35-5

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2649764
CAS No.: 1112301-35-5
M. Wt: 496.58
InChI Key: KKUGKMSANWCUBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Analysis

Research has focused on understanding the crystal structure and molecular characteristics of related compounds, providing insights into their potential applications. For instance, the study by Filali Baba et al. (2019) on a similar compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, elaborates on the crystal structure, Hirshfeld surface analysis, and DFT studies, revealing the compound's three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Filali Baba et al., 2019). This level of structural understanding is crucial for determining the applicability of such compounds in various scientific endeavors.

Antimicrobial and Anticancer Potential

Several studies have been conducted on the synthesis and evaluation of quinoline derivatives for their potential antimicrobial and anticancer properties. Desai et al. (2007) synthesized new quinazolines showing promise as antimicrobial agents (Desai et al., 2007). Similarly, the creation of new quinazolinone-based derivatives has been explored for their potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer therapy (Riadi et al., 2021).

Spectroscopic Analysis and Molecular Docking

The compound's spectroscopic features and interactions with biological targets have also been subjects of research. El-Azab et al. (2016) detailed the spectroscopic analysis (FT-IR, FT-Raman, NMR) and molecular docking study of a related compound, highlighting its potential inhibitory activity against specific biological targets (El-Azab et al., 2016). This approach aids in predicting the biological efficacy of such compounds against diseases.

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds within the same class as Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate have been explored to expand the library of compounds with potential biological activities. Isaac et al. (2003) discussed the reactivity of similar compounds towards various electrophiles and nucleophiles, paving the way for the development of new derivatives with expected biological responses (Isaac et al., 2003).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-12-15(32-3)8-10-19(17)28(23)2)27-25(29)35-14-21(30)26-18-9-7-16(33-4)13-20(18)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUGKMSANWCUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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